5-Amino-2-(trifluoromethoxy)biphenyl

Steric Effects Drug Design Molecular Modeling

Kinase inhibitor scaffold development requires precise substitution patterns to establish valid SAR. Substituting with generic biphenyl amines or positional isomers alters lipophilicity, electronic distribution, and metabolic stability, compromising assay results. This compound delivers the exact 5-amino, 2-trifluoromethoxy substitution pattern on a biphenyl core. - **Quantified advantage:** -OCF3 enhances solubility in polar aprotic solvents vs. methyl analogs; thermal degradation profile (550-575°C for 10% weight loss) distinct from -CF3 variants (580-615°C). - **Reactivity handle:** Primary amine at 5-position enables diverse cross-coupling and electrophilic substitutions. - **Supply assurance:** Verified purity with batch-specific documentation available.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
Cat. No. B12065528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(trifluoromethoxy)biphenyl
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)(F)F
InChIInChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2
InChIKeySTNQXKOBUIVMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(trifluoromethoxy)biphenyl: Identity and Synthetic Role


5-Amino-2-(trifluoromethoxy)biphenyl (CAS 131395-27-2) is an organic compound characterized by a biphenyl core with a trifluoromethoxy (-OCF3) group at the 2-position and an amino (-NH2) group at the 5-position . This specific substitution pattern provides a balance of electron-withdrawing and electron-donating effects, influencing its reactivity and physical properties . As a synthetic intermediate, it serves as a versatile building block for constructing more complex molecules, particularly in medicinal chemistry and materials science, where the trifluoromethoxy group is valued for enhancing metabolic stability and lipophilicity .

Why Substituting 5-Amino-2-(trifluoromethoxy)biphenyl Fails


The substitution pattern on the biphenyl core is a primary determinant of a molecule's physicochemical and biological properties [1]. Simply substituting a generic 'biphenyl amine' or even a closely related analog can lead to significant differences in lipophilicity, steric bulk, electronic distribution, and ultimately, performance in a given application [2]. For example, the position of the amino group relative to the trifluoromethoxy group directly impacts molecular geometry and intermolecular interactions . Furthermore, the specific choice of the trifluoromethoxy (-OCF3) substituent, as opposed to a trifluoromethyl (-CF3) or methoxy (-OCH3) group, yields quantifiable differences in size, stability, and solubility [3][4]. The following quantitative evidence demonstrates why this specific compound cannot be arbitrarily replaced.

5-Amino-2-(trifluoromethoxy)biphenyl: Comparative Evidence


OCF3 vs. Phenyl: Steric Size Comparison

The effective steric size of the trifluoromethoxy (-OCF3) group is nearly identical to that of a methoxy (-OCH3) group and a phenyl ring, as determined by dynamic NMR measurements of aryl-aryl rotation barriers in biphenyls. In contrast, the trifluoromethyl (-CF3) group is somewhat smaller than an isopropyl group [1]. This quantitative similarity in size, combined with the distinct electronic properties of -OCF3, makes 5-Amino-2-(trifluoromethoxy)biphenyl a unique steric mimic for a phenyl or methoxy group while imparting different lipophilicity and electronic effects.

Steric Effects Drug Design Molecular Modeling

OCF3 vs. CF3: Polymer Thermal Stability

In a study of regioregular and regioirregular poly(p-phenylene)s (PPPs), polymers substituted with trifluoromethoxy (-OCF3) groups exhibited a distinct thermal degradation profile compared to those substituted with trifluoromethyl (-CF3) groups [1]. Specifically, a 10% weight loss occurs in the range of 550-575 °C for PPPs with OCF3 substituents, whereas a 10% weight loss occurs in the range of 580-615 °C for those with CF3 substituents [1]. This indicates that the OCF3-substituted polymers are slightly less thermally stable than their CF3 counterparts.

Polymer Chemistry Thermal Stability Materials Science

OCF3 vs. Methyl: Polymer Solubility Enhancement

The incorporation of a bulky trifluoromethoxy (-OCF3) group into a polybenzimidazole (PBI) polymer (P2) resulted in significantly improved solubility compared to an analog with a methyl (-CH3) group (P1) [1]. While both polymers were synthesized, P2, containing the -OCF3 group, demonstrated better solubility and could be dissolved in polar aprotic solvents such as DMF, NMP, and DMSO, whereas P1, with the methyl group, did not exhibit this enhanced solubility [1].

Polymer Membranes Solubility Fuel Cells

Regioisomeric LogP Variation

The specific substitution pattern on the biphenyl core significantly influences lipophilicity, as measured by the calculated partition coefficient (LogP). For 2-Amino-5-(trifluoromethoxy)biphenyl (a regioisomer with the amino group at the 2-position and the trifluoromethoxy group at the 5-position), the LogP is 4.22 . While the LogP for the target compound, 5-Amino-2-(trifluoromethoxy)biphenyl, is not explicitly reported in the same source, the distinct values for close analogs like 3'-(trifluoromethoxy)biphenyl-2-ylamine (LogP 4.42) demonstrate that the position of the substituents is a critical determinant of lipophilicity.

Lipophilicity ADME Drug Design

Biphenyl Scaffold for Kinase Inhibitors

Biphenyl scaffolds are a privileged structure in medicinal chemistry, and the specific substitution pattern of 5-Amino-2-(trifluoromethoxy)biphenyl is noted for its potential in developing kinase inhibitors . While direct IC50 data for this exact compound is not available in the provided sources, derivatives of related compounds, such as 5-Amino-3-cyano-3'-(trifluoromethoxy)biphenyl, have demonstrated potent inhibitory activity against EGFR with IC50 values in the nanomolar range . Furthermore, the amino and trifluoromethoxy groups in this compound are recognized as handles for further functionalization in kinase inhibitors or GPCR-targeted therapies .

Kinase Inhibition Medicinal Chemistry Drug Discovery

5-Amino-2-(trifluoromethoxy)biphenyl: Key Applications


Kinase Inhibitor Synthesis

The biphenyl core of 5-Amino-2-(trifluoromethoxy)biphenyl is a recognized scaffold for kinase inhibitor development . The specific substitution pattern, with the amino group at the 5-position, provides a reactive handle for further functionalization, allowing medicinal chemists to explore structure-activity relationships (SAR) around this core . The trifluoromethoxy group enhances metabolic stability and lipophilicity, which are critical parameters for optimizing drug-like properties .

High-Performance Polymer Development

The trifluoromethoxy (-OCF3) group imparts distinct properties to polymers, as demonstrated by its effect on solubility and thermal stability in poly(p-phenylene)s and polybenzimidazoles [1][2]. Specifically, the OCF3 group enhances solubility in polar aprotic solvents compared to a methyl group, facilitating processing [2]. Additionally, polymers with OCF3 substituents exhibit a distinct thermal degradation profile (10% weight loss at 550-575 °C) compared to those with CF3 substituents (580-615 °C), allowing for tailored material properties [1].

Fluorinated Compound Building Block

The compound serves as a versatile intermediate for introducing a biphenyl scaffold with a specific substitution pattern and a trifluoromethoxy group into more complex molecules . The electron-withdrawing nature of the -OCF3 group, combined with the electron-donating amino group, creates a polarized electronic environment that can be exploited in various cross-coupling and electrophilic substitution reactions .

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